molecular formula C10H9NO2S B13443718 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde

Cat. No.: B13443718
M. Wt: 207.25 g/mol
InChI Key: NINIAHXJBYQIFQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring fused with a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde typically involves the reaction of cysteine with substituted benzonitriles. This method is notable for being metal- and catalyst-free, making it an environmentally friendly approach. The reaction yields range from 64% to 89%, and the structures of the synthesized compounds are confirmed using NMR spectral data analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the metal- and catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde involves its interaction with bacterial cell membranes, leading to disruption of fatty acid synthesis. This disruption inhibits bacterial growth and proliferation . The compound’s molecular targets include enzymes involved in fatty acid synthesis pathways, which are essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered heteroaromatic ring containing sulfur and nitrogen atoms.

    Bisthiazole: Compounds containing two thiazole rings.

    Pyrazole: A five-membered ring with two nitrogen atoms.

Uniqueness

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities not commonly observed in other thiazole derivatives. Its ability to disrupt fatty acid synthesis in bacteria sets it apart from other similar compounds .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2

InChI Key

NINIAHXJBYQIFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C=O

Origin of Product

United States

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